molecular formula C8H6LiNS B140644 Lithium;2-methanidyl-1,3-benzothiazole CAS No. 125414-91-7

Lithium;2-methanidyl-1,3-benzothiazole

Cat. No. B140644
CAS RN: 125414-91-7
M. Wt: 155.2 g/mol
InChI Key: JLIRGLDIUMZDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium 2-methanidyl-1,3-benzothiazole is an organic molecule that has been the subject of scientific research for its potential applications in various fields. This molecule is also known as LiMBT and is a derivative of benzothiazole. The unique structure of LiMBT makes it an interesting molecule for scientific research.

Mechanism of Action

The mechanism of action of LiMBT is not fully understood. However, studies have shown that LiMBT can interact with DNA and inhibit the activity of certain enzymes. This interaction with DNA may explain the potential antitumor activity of LiMBT.
Biochemical and Physiological Effects:
Studies have shown that LiMBT can affect the levels of certain neurotransmitters in the brain. This effect may explain the potential use of LiMBT in the treatment of bipolar disorder. LiMBT has also been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using LiMBT in lab experiments is its high purity. LiMBT can be synthesized with high purity, making it an ideal molecule for studying its properties. One limitation of using LiMBT is its low solubility in water. This can make it difficult to carry out certain experiments.

Future Directions

There are several future directions for research on LiMBT. One direction is to study its potential use as an antitumor agent. Another direction is to study its potential use in the treatment of bipolar disorder. Further research is also needed to fully understand the mechanism of action of LiMBT. Additionally, studies can be carried out to improve the solubility of LiMBT in water, making it easier to use in experiments.

Synthesis Methods

The synthesis of LiMBT can be achieved through various methods. One of the most common methods is the reaction of 2-mercaptobenzothiazole with lithium hydride. This method yields high purity LiMBT and is relatively simple to carry out.

Scientific Research Applications

LiMBT has been extensively studied for its potential applications in various fields such as materials science, catalysis, and medicinal chemistry. In materials science, LiMBT has been used to prepare conducting polymers. In catalysis, LiMBT has been used as a catalyst for various chemical reactions. In medicinal chemistry, LiMBT has shown potential as an antitumor agent.

properties

CAS RN

125414-91-7

Product Name

Lithium;2-methanidyl-1,3-benzothiazole

Molecular Formula

C8H6LiNS

Molecular Weight

155.2 g/mol

IUPAC Name

lithium;2-methanidyl-1,3-benzothiazole

InChI

InChI=1S/C8H6NS.Li/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H2;/q-1;+1

InChI Key

JLIRGLDIUMZDEB-UHFFFAOYSA-N

SMILES

[Li+].[CH2-]C1=NC2=CC=CC=C2S1

Canonical SMILES

[Li+].[CH2-]C1=NC2=CC=CC=C2S1

synonyms

Lithium, (2-benzothiazolylmethyl)-

Origin of Product

United States

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